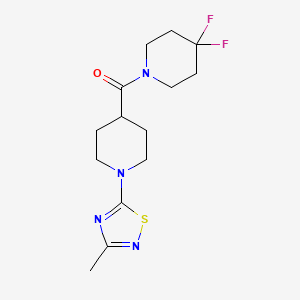![molecular formula C22H24N8 B15120445 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15120445.png)
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture .
Vorbereitungsmethoden
The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole and pyridazine rings, followed by their coupling with piperazine and cyclopentapyridine moieties. Reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization can occur under acidic or basic conditions, leading to the formation of additional ring structures.
Wissenschaftliche Forschungsanwendungen
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a growth stimulant in plants and its antimicrobial properties.
Medicine: Explored for its anti-inflammatory, antibacterial, and antioxidant activities.
Industry: Utilized in the development of new agricultural chemicals, such as insecticides and herbicides.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its plant growth-stimulating effects could be due to the modulation of plant hormone pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- 3,5-dimethyl-1H-pyrazole
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
These compounds share structural similarities but differ in their specific biological activities and applications.
Eigenschaften
Molekularformel |
C22H24N8 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-7-6-20(25-26-21)28-8-10-29(11-9-28)22-18(14-23)13-17-4-3-5-19(17)24-22/h6-7,12-13H,3-5,8-11H2,1-2H3 |
InChI-Schlüssel |
KJTNUDMRSJQQAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B15120367.png)
![4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B15120380.png)
![7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15120382.png)
![4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B15120389.png)
![5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B15120396.png)
![5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15120400.png)
![4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15120405.png)
![4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15120407.png)
![N,N-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B15120410.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15120416.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one](/img/structure/B15120430.png)
![2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120433.png)
![1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B15120440.png)
